molecular formula C20H23NO2 B2835155 (2-Phenylmorpholino)(4-propylphenyl)methanone CAS No. 953984-20-8

(2-Phenylmorpholino)(4-propylphenyl)methanone

Cat. No.: B2835155
CAS No.: 953984-20-8
M. Wt: 309.409
InChI Key: DSKDYBSSXISGTC-UHFFFAOYSA-N
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Description

(2-Phenylmorpholino)(4-propylphenyl)methanone is a ketone derivative featuring a morpholino ring substituted with a phenyl group at the 2-position and a 4-propylphenyl group at the carbonyl carbon.

Properties

IUPAC Name

(2-phenylmorpholin-4-yl)-(4-propylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-2-6-16-9-11-18(12-10-16)20(22)21-13-14-23-19(15-21)17-7-4-3-5-8-17/h3-5,7-12,19H,2,6,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKDYBSSXISGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylmorpholino)(4-propylphenyl)methanone typically involves the reaction of 2-phenylmorpholine with 4-propylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylmorpholino)(4-propylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-Phenylmorpholino)(4-propylphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (2-Phenylmorpholino)(4-propylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical processes. For example, it has been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a crucial role in cell death and inflammation pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)
  • Structure: Contains a cyclopropane ring and phenoxy group instead of the 4-propylphenyl substituent.
  • Synthesis : Prepared via oxidation and column chromatography (53% yield, dr 20:1 diastereomers).
  • Physical State: Colorless oil (Rf = 0.32 in hexanes/EtOAc 4:1), contrasting with crystalline morpholino ketones (e.g., ).
  • Key Difference : The cyclopropane ring introduces strain and may reduce thermal stability compared to the linear propyl chain in the target compound.
(4-Hydroxyphenyl)(morpholino)methanone
  • Structure : Substituted with a hydroxyl group instead of 4-propylphenyl.
  • Properties : Lower molecular weight (207.23 g/mol vs. ~317 g/mol estimated for the target compound).
  • Solubility : Polar hydroxyl group enhances aqueous solubility, whereas the 4-propylphenyl group in the target compound likely increases lipophilicity.
  • Stability : Requires storage at 2–8°C due to hygroscopicity, suggesting higher reactivity than the target compound.
(2-Aminophenyl)(morpholino)methanone
  • Structure: Features an amino group on the phenyl ring.

Thermal and Crystallographic Properties

  • Thermal Stability: Morpholino-containing compounds like di(1H-tetrazol-5-yl) methanone oxime decompose at 247.6–288.7°C . The target compound’s stability may be lower due to fewer hydrogen bonds (H-bonds) compared to tetrazole-based analogs.
  • Crystallinity: Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone forms an oil , whereas cyclopentyl(1-indol-3-yl)methanone crystallizes with steric hindrance altering spectroscopic profiles . The target compound’s crystallization behavior remains speculative but may resemble orthorhombic systems (e.g., density ~1.675 g/cm³ in ).
Spectroscopic Features
  • NMR: Cyclopentyl/cyclohexyl-indole methanones lack specific peaks due to steric hindrance . The target compound’s 4-propylphenyl group may produce distinct δ 7.0–8.0 ppm aromatic signals and δ 0.5–1.5 ppm alkyl protons.
  • Mass Spectrometry : HRMS data for analogs (e.g., ) suggest molecular ion peaks consistent with calculated masses (e.g., [M+H]+ ~318 for the target compound).

Physicochemical Properties

Property Target Compound (4-Hydroxyphenyl)(morpholino)methanone Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone
Molecular Weight (g/mol) ~317 (estimated) 207.23 317 (estimated)
Physical State Likely crystalline Crystalline Colorless oil
Solubility Lipophilic (hexanes/EtOAc) Polar solvents (ethanol) Organic solvents
Thermal Decomposition (°C) ~250–280 (estimated) Not reported Not reported

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